![molecular formula C13H17NO2S B1460733 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 1019437-73-0](/img/structure/B1460733.png)
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid
Overview
Description
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2S . It has a molecular weight of 251.35 . The IUPAC name for this compound is 2-[(cyclohexylmethyl)sulfanyl]nicotinic acid .
Molecular Structure Analysis
The InChI code for 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is 1S/C13H17NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid include a molecular weight of 251.35 .Scientific Research Applications
Chemical Interactions and Biological Activity
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid, due to its structural complexity, may be part of broader classes of compounds involved in a range of chemical interactions and biological activities. Compounds like carboxylic acids exhibit varied biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship is significant, as the presence of functional groups like hydroxyl groups and carboxylic acids influence these activities (Godlewska-Żyłkiewicz et al., 2020).
Role in Central Nervous System (CNS) Drug Synthesis
The compound falls within the category of compounds containing functional chemical groups, which can serve as precursors or lead molecules in synthesizing drugs with CNS activity. Heterocycles like pyridine, which is part of the chemical's structure, are significant in this context. These compounds have potential effects ranging from depression to convulsion (Saganuwan, 2017).
Environmental and Ecological Impact
The compound may also be related to broader classes of chemicals, like perfluoroalkyl and polyfluoroalkyl substances, which are persistent in the environment and can lead to the formation of environmentally persistent acids. The environmental fate, effects, and treatment methods of such chemicals are subjects of ongoing research, indicating the relevance of understanding the broader impact of such compounds (Liu & Avendaño, 2013).
Potential in Organic Synthesis and Catalysis
The pyridine structure within the compound suggests its utility in organic synthesis and catalysis, given the importance of pyridine derivatives in these fields. These compounds exhibit a range of biological activities and are used in designing catalysts and synthesizing biologically active materials (Abu-Taweel et al., 2022).
properties
IUPAC Name |
2-(cyclohexylmethylsulfanyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJPISLVWPQEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CSC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.